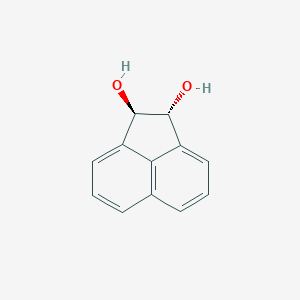

(+-)-trans-Acenaphthene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2963-87-3 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol |

InChI |

InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H/t11-,12-/m1/s1 |

InChI Key |

ARGFAPRYULRPAN-VXGBXAGGSA-N |

SMILES |

C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |

Isomeric SMILES |

C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)O)O |

Canonical SMILES |

C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |

Other CAS No. |

2963-87-3 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Characterization and Enantiomeric Resolution

Analytical Methodologies for Enantiomeric Purity Determination of Diols

The accurate assessment of enantiomeric purity is paramount. Various analytical techniques have been developed to quantify the relative amounts of enantiomers in a mixture. rsc.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.czrsc.org The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. eijppr.com

The selection of an appropriate CSP is crucial for successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective for a wide range of chiral compounds, including diols. mdpi.com For instance, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated broad applicability. up.pt The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

Method development for the enantiomeric resolution of diols like (+-)-trans-Acenaphthene-1,2-diol on a CSP typically involves screening various mobile phases. Normal-phase conditions are frequently employed for Pirkle-type CSPs. csfarmacie.cz For polysaccharide-based CSPs, a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is a common mobile phase. nih.gov The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. For example, a mobile phase consisting of n-hexane, ethanol, and isopropanol has been successfully used for the resolution of diol enantiomers. nih.gov

Interactive Data Table: HPLC Parameters for Enantiomeric Resolution of Diols

| Parameter | Value/Type | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | csfarmacie.cz |

| Stationary Phase | Chiral Stationary Phase (CSP) | csfarmacie.cz |

| Common CSP Types | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type | csfarmacie.czmdpi.com |

| Mobile Phase (Polysaccharide CSPs) | n-Hexane/Alcohol (Isopropanol, Ethanol) | nih.gov |

| Mobile Phase (Pirkle-type CSPs) | Normal Phase | csfarmacie.cz |

| Detection | UV Detector | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition using Chiral Solvating Agents and Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. rsc.org This is achieved by converting the enantiomers into diastereomers in situ through the use of chiral auxiliaries, which results in distinguishable NMR signals.

Chiral Solvating Agents (CSAs) are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. acs.orgunipi.it These complexes have different magnetic environments, leading to separate signals in the NMR spectrum, most commonly observed in ¹H NMR. acs.orgnih.gov The effectiveness of a CSA depends on the stability of the diastereomeric complexes formed, which is influenced by factors like hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.net The choice of solvent is also critical, as less polar solvents often lead to greater chemical shift differences. researchgate.net

Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable, covalent diastereomers. rsc.org This method often results in larger and more easily quantifiable signal separations in the NMR spectrum compared to CSAs. rsc.org For diols, chiral boric acids have emerged as effective CDAs. rsc.orgrsc.org They react with the 1,2-diol functionality to form stable cyclic boronate esters. rsc.orgrsc.org The resulting diastereomeric esters exhibit distinct signals in both ¹H and ¹³C NMR spectra, allowing for the determination of the enantiomeric excess. rsc.orgrsc.org A notable example is the use of a new boric acid derived from chiral 1,2-diphenylethylenediamine, which has shown excellent results in the enantiodiscrimination of various diols. rsc.orgrsc.org

Interactive Data Table: NMR Methods for Enantiomeric Purity of Diols

| Method | Chiral Auxiliary | Interaction | Key Feature | Reference |

| Chiral Solvating Agents (CSAs) | Chiral Solvating Agent | Forms transient diastereomeric complexes | Non-covalent, simple addition to sample | acs.orgunipi.it |

| Chiral Derivatizing Agents (CDAs) | Chiral Derivatizing Agent (e.g., chiral boric acid) | Forms stable covalent diastereomers | Larger signal separation in NMR | rsc.orgrsc.org |

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of chiral compounds. mdpi.comhebmu.edu.cn

For molecules that are "CD silent" or lack a suitable chromophore near the stereocenter, derivatization with a chiroptical probe can be employed. mdpi.com In the case of diols, they can be converted into derivatives that exhibit predictable CD spectra. For example, the formation of biphenyl (B1667301) dioxolanes from 1,2-diols introduces a biphenyl chromophore whose helicity is dictated by the absolute configuration of the diol. mdpi.com The sign of the Cotton effect in the CD spectrum of the resulting diastereomer can then be correlated to the absolute configuration of the original diol. mdpi.com Another approach involves the in situ complexation of the diol with a dimolybdenum tetraacetate [Mo₂(OAc)₄] complex, which generates characteristic CD bands that can be used to assign the absolute configuration. researchgate.net

Furthermore, the absolute configuration of chiral diols can be determined by comparing experimental CD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov

Elucidation of Chiral Recognition Mechanisms in Diol Systems

Understanding the underlying principles of how a chiral selector differentiates between enantiomers is crucial for the rational design of new and more effective chiral separation and analysis methods.

Impact of Structural Factors on Chiral Interactions

For instance, in HPLC with polysaccharide-based CSPs, the groove-like structure of the chiral polymer provides a chiral environment where enantiomers can bind differently. purdue.edu The presence of substituents near the hydroxyl groups of the diol can enhance stereoselectivity by providing additional points of interaction or by creating steric hindrance that favors the binding of one enantiomer over the other. mdpi.com The rigidity or flexibility of the chiral selector also plays a role; while rigid structures can offer high selectivity for specific analytes, more flexible selectors may provide broader applicability. nih.gov The use of molecular modeling and computational studies can provide valuable insights into the specific interactions that govern chiral recognition at the molecular level. purdue.edu

Role of Hydrogen Bonding in Chiral Recognition

Hydrogen bonding is a key intermolecular force that drives chiral recognition in many systems, particularly those involving diols. nih.govacs.org The hydroxyl groups of diols can act as both hydrogen bond donors and acceptors, allowing for the formation of specific and directional interactions with a chiral selector.

In the context of chiral HPLC, the carbamate (B1207046) groups on polysaccharide-based CSPs are known to be important sites for hydrogen bonding with analytes. purdue.edu The enantioselective difference in the strength or geometry of these hydrogen bonds contributes significantly to the separation. purdue.edu Similarly, with chiral solvating agents in NMR, hydrogen bonds are essential for the formation of the transient diastereomeric complexes that enable enantiodiscrimination. researchgate.net Studies have shown that the stability of these complexes, and thus the degree of signal separation, increases in less polar solvents where hydrogen bonding is more favorable. researchgate.net In some systems, multiple hydrogen bonds can act cooperatively to enhance chiral recognition, as seen in the formation of complexes between diols and certain chiral catalysts. acs.org The intricate network of hydrogen bonds serves as a fundamental basis for the noncovalent discriminatory interactions that allow for the differentiation of enantiomers. nih.gov

Computational and Theoretical Studies in Stereochemistry

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the stereochemical intricacies of chemical compounds and reactions. For this compound, these methods provide profound insights into its structure, stability, and reactivity, particularly in the context of stereoselectivity and enantiomeric resolution.

Semiempirical Calculations of Stereoselectivity

Semiempirical quantum mechanical methods offer a computationally efficient approach to predict the stereochemical outcomes of reactions involving chiral molecules like this compound. These calculations, while less rigorous than ab initio methods, can provide valuable qualitative and quantitative information regarding the preferred formation of one stereoisomer over another.

Studies have employed semiempirical calculations to investigate the conformational preferences and energy differences between various stereoisomers related to acenaphthene (B1664957) derivatives. For instance, calculations can be used to determine the relative stabilities of different conformers of acenaphthene-based compounds, which can influence the stereoselectivity of subsequent reactions. researchgate.net While direct semiempirical studies on the stereoselectivity in the synthesis of this compound are not extensively documented in the provided results, the principles of such calculations are widely applied in organic stereochemistry. acs.org These methods can model transition states of reactions, allowing for the prediction of the most likely stereochemical pathway based on the calculated activation energies.

For example, in the oxidation of acenaphthylene (B141429) to the corresponding diol, semiempirical methods could be used to model the approach of the oxidizing agent to the double bond from either face, thus predicting the favored diastereomer. The calculated energy differences, though approximate, can guide the rational design of stereoselective syntheses.

Table 1: Representative Applications of Semiempirical Calculations in Stereochemistry

| Application | Description |

| Conformational Analysis | Determination of the most stable three-dimensional arrangements of the molecule, which can dictate its reactivity. |

| Transition State Modeling | Calculation of the energy of transition states for different reaction pathways to predict the stereochemical outcome. |

| Prediction of Spectroscopic Properties | Aiding in the assignment of absolute configuration by correlating calculated and experimental data (e.g., circular dichroism). |

Molecular Orbital Theory Applications in Enzyme-Catalyzed Reactions

Molecular orbital (MO) theory provides a more detailed and accurate description of the electronic structure of molecules and is particularly powerful in understanding the mechanisms of enzyme-catalyzed reactions. In the context of the enantiomeric resolution of this compound, MO theory can elucidate the subtle interactions between the substrate and the enzyme's active site that lead to stereospecific transformations.

Enzymes such as dehydrogenases can selectively catalyze the oxidation of one enantiomer of a racemic mixture, leaving the other enantiomer untouched. For instance, trans-acenaphthene-1,2-diol dehydrogenase catalyzes the oxidation of (+/-)-trans-acenaphthene-1,2-diol to acenaphthenequinone (B41937). wikipedia.orgwikimedia.org MO theory can be applied to model this process.

Theoretical analyses using MO methods can investigate the thermodynamics of reactions catalyzed by enzymes like naphthalene (B1677914) dioxygenase (NDO), which can act on related polycyclic aromatic hydrocarbons. psu.edu These studies can help explain the regioselectivity and stereospecificity of such enzymes. psu.edunih.gov By modeling the enzyme's active site and the substrate, researchers can identify the key amino acid residues responsible for chiral recognition and catalysis. psu.edu

The binding orientation of the substrate within the enzyme's active site is crucial and can be modeled using computational techniques rooted in MO theory. nih.gov These models can predict which enantiomer will bind more favorably and in the correct orientation for the reaction to occur, thus explaining the observed enantioselectivity.

Table 2: Key Insights from Molecular Orbital Theory in Enzymatic Reactions

| Aspect Investigated | Findings and Implications |

| Enzyme-Substrate Binding | MO calculations can quantify the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the enantiomers of trans-acenaphthene-1,2-diol and the enzyme's active site, revealing the basis for enantiomeric preference. |

| Transition State Stabilization | The theory helps in understanding how the enzyme stabilizes the transition state for the reaction of one enantiomer more effectively than the other, leading to a lower activation energy and a faster reaction rate. |

| Reaction Mechanism | MO theory can be used to map out the entire reaction coordinate, providing a step-by-step understanding of the bond-breaking and bond-forming processes involved in the enzymatic transformation. |

| Regioselectivity and Stereospecificity | For enzymes that can catalyze reactions at different positions on the substrate, MO theory can explain why a particular regio- and stereoisomer is the preferred product. psu.edunih.gov |

Chemical Reactivity and Derivatization Pathways of ± Trans Acenaphthene 1,2 Diol

Oxidative Transformations of Acenaphthene-1,2-diols

The oxidation of (±)-trans-acenaphthene-1,2-diol is a critical step in its metabolic processing by various organisms. This transformation is primarily characterized by the conversion of the diol to a quinone, which then enters a degradation pathway.

Enzymatic Oxidation to Acenaphthenequinone (B41937) by Trans-Acenaphthene-1,2-diol Dehydrogenase

The enzymatic oxidation of (±)-trans-acenaphthene-1,2-diol to acenaphthenequinone is a key metabolic reaction. This conversion is catalyzed by the enzyme trans-acenaphthene-1,2-diol dehydrogenase (EC 1.10.1.1). bac-lac.gc.ca This enzyme is classified as an oxidoreductase that acts on diphenols and related substances, utilizing NADP+ as the acceptor. bac-lac.gc.ca The systematic name for this enzyme class is (+/-)-trans-acenaphthene-1,2-diol:NADP+ oxidoreductase. bac-lac.gc.ca

The reaction proceeds as follows: (±)-trans-acenaphthene-1,2-diol + 2 NADP+ ⇌ acenaphthenequinone + 2 NADPH + 2 H+ bac-lac.gc.ca

This dehydrogenation has been observed in liver cytosol preparations. wikipedia.org In addition to this specific enzyme, nonspecific dehydrogenase activities found in various bacterial strains can also facilitate the conversion of both cis- and trans-1,2-acenaphthenediol to acenaphthenequinone. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov For instance, studies on recombinant Pseudomonas aeruginosa strains expressing naphthalene (B1677914) dioxygenase genes have shown that both cis- and trans-acenaphthene-1,2-diols are converted to 1,2-acenaphthoquinone by nonspecific dehydrogenases present in the host strain. researchgate.netnih.gov

Subsequent Metabolic Degradation to Naphthalene-1,8-dicarboxylic Acid and Further Intermediates

Following its formation, acenaphthenequinone undergoes further metabolic degradation, leading to ring cleavage and the formation of naphthalene-1,8-dicarboxylic acid. rsc.orgscience.gov This step can be catalyzed by the enzyme acenaphthenequinone dioxygenase or, in some cases, occur through spontaneous oxidation. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov

Naphthalene-1,8-dicarboxylic acid is not the final product in the metabolic pathway for some organisms. It serves as a crucial intermediate for further breakdown. acs.org The degradation pathway continues with the decarboxylation of naphthalene-1,8-dicarboxylic acid to form 1-naphthoic acid. science.gov Subsequent metabolism transforms 1-naphthoic acid into salicylic (B10762653) acid, which is then typically converted to catechol or gentisic acid. science.govontosight.aivulcanchem.com These intermediates are ultimately funneled into the tricarboxylic acid (TCA) cycle, completing the mineralization of the original acenaphthene (B1664957) structure. ontosight.aivulcanchem.com

The metabolic pathway has been elucidated in several bacterial strains, including Rhizobium sp. and Acinetobacter sp., which are capable of utilizing acenaphthene or acenaphthylene (B141429) as their sole source of carbon and energy. science.govontosight.aivulcanchem.com

Table 1: Metabolic Intermediates from (±)-trans-Acenaphthene-1,2-diol

| Starting Compound | Key Enzyme/Process | Product | Further Intermediates |

|---|---|---|---|

| (±)-trans-Acenaphthene-1,2-diol | trans-Acenaphthene-1,2-diol Dehydrogenase | Acenaphthenequinone | N/A |

| Acenaphthenequinone | Acenaphthenequinone Dioxygenase / Spontaneous Oxidation | Naphthalene-1,8-dicarboxylic acid | 1-Naphthoic acid |

| Naphthalene-1,8-dicarboxylic acid | Decarboxylation | 1-Naphthoic acid | Salicylic acid |

| 1-Naphthoic acid | Hydroxylation/Decarboxylation | Salicylic acid | Catechol, Gentisic acid |

Selective Functionalization and Derivatization Reactions

The diol functionality of (±)-trans-acenaphthene-1,2-diol provides a platform for various selective derivatization reactions, enabling the synthesis of novel structures and materials.

Formation of Cyclic Esters with Boronic Acids

Like other 1,2-diols, (±)-trans-acenaphthene-1,2-diol can react with boronic acids (R-B(OH)₂) to form five-membered cyclic boronate esters. core.ac.uk This reaction is a reversible covalent interaction that is highly dependent on pH. The formation of the cyclic ester is favored in aqueous solutions at pH values above the pKa of the boronic acid, typically in neutral to basic conditions (pH > 7.4), where the boronic acid is in its tetrahedral boronate form. Conversely, the ester can be readily hydrolyzed back to the diol and boronic acid under acidic conditions (pH < 5.0).

This pH-responsive "click" reaction allows for the construction of dynamic supramolecular architectures in water. The stability and ease of formation make these boronate esters useful in various applications, including sensing and the development of responsive materials.

Synthesis and Reactivity of Diol Dinitrate Esters

(±)-trans-Acenaphthene-1,2-diol can be converted into its corresponding dinitrate ester, trans-acenaphthene-1,2-diol dinitrate. The synthesis of such nitrate (B79036) esters generally involves the reaction of the alcohol with a nitrating agent. The reactivity of these esters is of interest, particularly their behavior upon exposure to light.

The photochemical decomposition of nitrate esters, including trans-acenaphthene-1,2-diol dinitrate, has been studied. bac-lac.gc.ca The primary reaction upon photolysis is the homolytic cleavage of the oxygen-nitrogen bond (O-NO₂) of the nitrate group. bac-lac.gc.ca This initial cleavage generates an alkoxy radical and nitrogen dioxide, which can then participate in a cascade of subsequent reactions. The exact nature of the final decomposition products depends on the reaction conditions and the structure of the parent molecule. bac-lac.gc.ca

Dehydration Reactions to Alkenes

The dehydration of alcohols to form alkenes is a fundamental reaction in organic chemistry, and vicinal diols like (±)-trans-acenaphthene-1,2-diol can undergo this transformation to yield acenaphthylene. This elimination reaction is typically catalyzed by strong acids such as concentrated sulfuric acid or phosphoric(V) acid at elevated temperatures. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation from the adjacent carbon atom results in the formation of the carbon-carbon double bond of the alkene.

More recently, catalytic methods have been developed for similar transformations. For example, an acid-catalyzed dehydration of acenaphthalene diol derivatives has been utilized as a final step in the synthesis of fluoranthenes, demonstrating a modern application of this classic reaction. rsc.org Reagents such as thionyl chloride in pyridine (B92270) have also been employed for the dehydration of alcohols, sometimes leading to molecular rearrangements. For (±)-trans-acenaphthene-1,2-diol, the expected product of a clean dehydration reaction is the polycyclic aromatic hydrocarbon acenaphthylene.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (±)-trans-Acenaphthene-1,2-diol |

| Acenaphthenequinone |

| NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) |

| Naphthalene-1,8-dicarboxylic acid |

| 1-Naphthoic acid |

| Salicylic acid |

| Catechol |

| Gentisic acid |

| Boronic Acid |

| Cyclic Boronate Ester |

| trans-Acenaphthene-1,2-diol dinitrate |

| Acenaphthylene |

| Sulfuric acid |

| Phosphoric(V) acid |

| Thionyl chloride |

| Pyridine |

| Fluoranthene (B47539) |

| cis-Acenaphthene-1,2-diol |

| 1,2-Acenaphthoquinone |

Biogeochemical Role and Metabolic Pathways of ± Trans Acenaphthene 1,2 Diol

Contribution to Polycyclic Aromatic Hydrocarbon Biodegradation

The biodegradation of PAHs by microorganisms is a critical process for their removal from the environment. The initial step in the aerobic bacterial degradation of PAHs typically involves the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol. frontiersin.org This intermediate is then further metabolized through a series of enzymatic reactions.

Numerous bacterial species have been identified that can degrade acenaphthene (B1664957) and acenaphthylene (B141429). These microorganisms are often isolated from PAH-contaminated environments, such as soil and estuarine water. asm.org Genera including Pseudomonas, Rhizobium, Sphingomonas, and Acinetobacter have demonstrated the ability to utilize acenaphthene or acenaphthylene as a sole source of carbon and energy. tandfonline.comfrontiersin.orgethz.chnih.gov

The microbial degradation pathways for acenaphthene and acenaphthylene can vary between different bacterial strains. sciepub.com For instance, a Pseudomonas sp. (strain A4) was found to transform acenaphthene into 1-acenaphthenol (B129857) and 1-acenaphthenone. tandfonline.com In contrast, other bacteria, such as Beijerinckia sp., metabolize acenaphthene to 1,2-dihydro-1,2-acenaphthylenediol, which is then oxidized to acenaphthenequinone (B41937). ethz.ch Similarly, the degradation of acenaphthylene by Rhizobium sp. (strain CU-A1) proceeds through the formation of acenaphthenequinone, which is then cleaved to yield naphthalene-1,8-dicarboxylic acid. asm.org

Fungal metabolism of acenaphthene has also been observed. The filamentous fungus Cunninghamella elegans can metabolize acenaphthene into several products, including trans-1,2-dihydroxyacenaphthene. sciepub.com

(±)-trans-Acenaphthene-1,2-diol is a key intermediate in the catabolism of acenaphthene in some microorganisms and mammalian systems. While bacterial dioxygenases typically produce cis-dihydrodiols, the formation of trans-diols can occur. frontiersin.orgpjoes.com In some degradation pathways, both cis- and trans-1,2-acenaphthenediol are formed and subsequently converted to acenaphthenequinone by the action of nonspecific dehydrogenases. sciepub.com

Studies on the metabolism of cis- and trans-acenaphthene-1,2-diol in rats have shown that both isomers can be interconverted and are ultimately metabolized to 1,8-naphthalic acid. nih.gov This indicates that once formed, trans-acenaphthene-1,2-diol can enter the central metabolic pathway leading to ring cleavage. The conversion of the diol to acenaphthenequinone is a critical step that precedes the cleavage of the five-membered ring, a key reaction in the complete mineralization of the acenaphthene molecule. sciepub.com

Enzymatic Systems Involved in Diol Transformations

The transformation of acenaphthene and its diol intermediates is orchestrated by a suite of specialized enzymes. These enzymatic systems are crucial for the stepwise breakdown of the PAH structure, ultimately leading to compounds that can enter central metabolic cycles.

trans-Acenaphthene-1,2-diol dehydrogenase (EC 1.10.1.1) is an oxidoreductase that catalyzes the conversion of (±)-trans-acenaphthene-1,2-diol to acenaphthenequinone. wikipedia.orgwikipedia.org The systematic name for this enzyme is (±)-trans-acenaphthene-1,2-diol:NADP+ oxidoreductase. wikipedia.org

The reaction catalyzed by this enzyme is as follows: (±)-trans-Acenaphthene-1,2-diol + NADP+ ⇌ Acenaphthenequinone + NADPH + H+ wikipedia.org

This enzyme utilizes NADP+ as an electron acceptor. wikipedia.orgepdf.pub Research on the enzyme from rat liver cytosol has shown that it acts on the (±)-trans-isomer of acenaphthene-1,2-diol. epdf.pub While NADP+ is the preferred co-substrate for the rat liver enzyme, some variations exist across different species, with some being able to utilize NAD+ as well. epdf.pub

Table 1: Characteristics of Trans-Acenaphthene-1,2-diol Dehydrogenase (EC 1.10.1.1)| Feature | Description |

|---|---|

| Enzyme Class | Oxidoreductase wikipedia.org |

| Systematic Name | (±)-trans-acenaphthene-1,2-diol:NADP+ oxidoreductase wikipedia.org |

| Substrates | (±)-trans-Acenaphthene-1,2-diol, NADP+ wikipedia.org |

| Products | Acenaphthenequinone, NADPH, H+ wikipedia.org |

| Co-substrate | Primarily NADP+, though some variants may use NAD+ wikipedia.orgepdf.pub |

The initial enzymatic attack on PAHs is often catalyzed by a class of enzymes known as naphthalene (B1677914) dioxygenases (NDOs). These are multi-component enzyme systems that exhibit broad substrate specificity, enabling them to oxygenate a wide range of PAHs. ethz.chnih.govnih.gov Naphthalene 1,2-dioxygenase (EC 1.14.12.12) is a well-characterized example that initiates the degradation of naphthalene and other PAHs by incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. genome.jp

The NDO from Sphingomonas CHY-1, for instance, can oxidize PAHs containing up to five rings. nih.gov While it converts naphthalene to its corresponding 1,2-dihydrodiol with high efficiency, it can also oxidize other PAHs, including acenaphthene and acenaphthylene, albeit at slower rates. ethz.chnih.gov The broad specificity of NDOs is a key factor in the ability of microorganisms to adapt to and degrade various aromatic pollutants in the environment. The enzyme from Sphingomonas CHY-1 has been shown to convert fluoranthene (B47539), benz[a]anthracene, chrysene, and benzo[a]pyrene (B130552) into their respective dihydrodiols. nih.gov

Table 2: Substrate Range of Naphthalene Dioxygenase from Sphingomonas CHY-1| Substrate | Number of Aromatic Rings |

|---|---|

| Naphthalene | 2 |

| Acenaphthylene | 3 |

| Acenaphthene | 3 |

| Fluoranthene | 4 |

| Benz[a]anthracene | 4 |

| Chrysene | 4 |

| Benzo[a]pyrene | 5 |

The microbial degradation pathways of acenaphthene show considerable diversity among different bacterial species. sciepub.com A common theme is the eventual formation of acenaphthenequinone, which serves as a precursor for ring cleavage. sciepub.comethz.ch However, the initial steps leading to this intermediate can differ.

One major pathway, observed in bacteria like Pseudomonas sp. A4, involves the initial oxidation of a methylene (B1212753) carbon to form 1-acenaphthenol, which is then further oxidized to 1-acenaphthenone. tandfonline.com Another significant pathway, utilized by strains such as Beijerinckia sp., proceeds through the dioxygenation of the aromatic portion to form 1,2-dihydro-1,2-acenaphthylenediol (a dihydrodiol). ethz.ch This diol is then dehydrogenated to form 1,2-dihydroxyacenaphthene, which tautomerizes and is oxidized to acenaphthenequinone. ethz.ch

The degradation of acenaphthylene also typically converges on acenaphthenequinone. ethz.ch For example, Rhizobium sp. CU-A1 degrades acenaphthylene to acenaphthenequinone, which is then cleaved to naphthalene-1,8-dicarboxylic acid. This is further metabolized to 1-naphthoic acid, salicylic (B10762653) acid, and then gentisic acid before entering central metabolism. asm.orgnih.gov This highlights a complete degradation pathway for acenaphthene. asm.org

These different initial strategies for attacking the acenaphthene molecule reflect the metabolic versatility of soil microorganisms in mineralizing persistent organic pollutants.

Advanced Applications of Chiral Acenaphthene Diols in Asymmetric Catalysis

(±)-trans-Acenaphthene-1,2-diol as Chiral Building Blocks

The racemic mixture of (±)-trans-acenaphthene-1,2-diol serves as a versatile and accessible starting point for the generation of a wide array of chiral molecules. nih.govacs.org Its rigid polycyclic structure is a desirable feature for creating well-defined three-dimensional environments in catalysts and ligands. The primary utility of the racemic diol lies in its resolution into enantiomerically pure forms or its direct conversion into other chiral precursors, which are then employed in the development of sophisticated catalytic systems. Optically pure 1,2-diols are privileged structural motifs found in numerous natural products, pharmaceuticals, and are essential as chiral auxiliaries or ligands. researchgate.net

Synthesis of Enantiopure Compounds for Medicinal and Material Chemistry

The enantiopure forms of acenaphthene (B1664957) diol and its derivatives are crucial intermediates in the synthesis of complex molecules with significant applications in both medicinal and material chemistry. The unique steric and electronic properties of the acenaphthene core make it an attractive motif for drug design and the creation of novel organic materials.

In materials science, acenaphthene-based structures are foundational to many organic semiconductors. For instance, acenaphthalene diol has been utilized in the synthesis of fluoranthene (B47539) derivatives, which are polycyclic aromatic hydrocarbons (PAHs) with notable photophysical and fluorescence properties. A ruthenium-catalyzed benzannulation between an acenaphthene diol derivative and a diene produces a cycloadduct, which upon acid-catalyzed dehydration, yields fluoranthenes in high yields. beilstein-journals.org Furthermore, the acenaphthene framework is a key building block for chiral organosilicon compounds, which are gaining attention for their potential in photophysical and biological applications due to silicon's isoelectronic relationship with carbon. rsc.org The synthesis of Si-stereogenic silanes, which have increasing value in medicinal and material chemistry, can be achieved using strategies derived from acenaphthene-based precursors. rsc.org

In medicinal chemistry, acenaphthene and its derivatives are recognized as important intermediates for the synthesis of pharmacologically active compounds. ontosight.aigoogle.com For example, a short synthetic route starting from an acenaphthylene-chromium tricarbonyl complex has been developed to produce racemic cis-3-phenyl-acenaphthene-1,2-diol, a known phytoanticipin. researchgate.net This highlights the relevance of the acenaphthene diol scaffold in accessing biologically active natural products. The structural rigidity and defined stereochemistry of these diols make them ideal chiral auxiliaries and synthons for producing enantiomerically pure pharmaceuticals. cabidigitallibrary.orgusc.gal

Precursors for the Development of Chiral Ligands and Organocatalysts

One of the most significant applications of (±)-trans-acenaphthene-1,2-diol is its role as a precursor to sophisticated chiral ligands and organocatalysts. The transformation of the diol functionality provides a direct entry into several classes of powerful catalytic tools.

A common and effective pathway involves the oxidation of the diol to its corresponding diketone, 1,2-acenaphthylenedione (also known as acenaphthenequinone). nih.gov This quinone is a versatile and commercially available intermediate that serves as the cornerstone for synthesizing a prominent class of ligands known as bis(imino)acenaphthene (BIAN) ligands. researchgate.netunimi.ittechnion.ac.il The condensation of acenaphthenequinone (B41937) with chiral amines yields chiral BIAN ligands. researchgate.netrsc.orgunimi.it These diimine ligands have proven exceptionally versatile in coordination chemistry and catalysis due to the tunability of their steric and electronic properties. researchgate.net

The resulting BIAN framework can be further modified to create N-heterocyclic carbene (NHC) ligands. nih.gov Acenaphthene-based NHC ligands are noted for their strong σ-donor capabilities and the ease with which their rigid backbone can be modified, enhancing the catalytic activity and stability of their transition metal complexes. nih.gov The synthesis of chiral NHC precursors with C2 symmetry has been reported, and these have been shown to be excellent ligands for metal-catalyzed enantioselective reactions that form indole, pyrrole, and pyridone derivatives—structures frequently found in pharmaceuticals and natural products. nih.gov

Exploration in Asymmetric Synthesis and Catalysis

The chiral ligands and organocatalysts derived from acenaphthene diol have demonstrated considerable efficacy in a range of asymmetric transformations. Their rigid C2-symmetric backbone creates a well-defined chiral environment that enables high levels of stereocontrol.

Chiral Diol-Based Organocatalysts in Enantioselective Reactions

Chiral diols are a significant class of organocatalysts that operate through non-covalent interactions, typically hydrogen bonding. The hydroxyl groups of the diol can coordinate with reagents or substrates, creating a chiral environment that directs the stereochemical outcome of the reaction. While prominent examples in the literature often feature axially chiral diols like BINOL and VANOL, the principles of activation are broadly applicable to other chiral diol scaffolds. beilstein-journals.org

These diol-based organocatalysts are effective in a variety of enantioselective reactions, including allylations and conjugate additions. For example, chiral diols have been shown to catalyze the reaction between ortho-quinone methides and arylboronates, as well as the asymmetric Petasis reaction, to produce chiral amines and α-amino esters with high enantiomeric excess. The development of organocatalysts based on the acenaphthene diol scaffold represents an area of potential innovation, building upon the successes seen with other diol-based systems. The rigid acenaphthene backbone could offer unique stereochemical advantages compared to more flexible biaryl diols.

Ligand Design for Transition Metal-Catalyzed Asymmetric Transformations

The design of chiral ligands is central to transition metal catalysis, and acenaphthene-based structures have emerged as a privileged motif. nih.gov The BIAN and BIAN-NHC ligands derived from (±)-trans-acenaphthene-1,2-diol have been successfully employed in a variety of challenging metal-catalyzed reactions. nih.gov

Palladium complexes featuring BIAN-NHC ligands have shown high efficacy in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, effectively coupling boronic acids with a wide range of aryl bromides and more challenging aryl chlorides. nih.gov The combination of the rigid acenaphthene scaffold with the strong σ-donating NHC moiety leads to stable and highly active catalysts.

The performance of these ligands is also evident in rhodium-catalyzed asymmetric hydroboration reactions. For instance, in the hydroboration of acenaphthene, a rhodium complex with the chiral P,N-ligand QUINAP achieves high enantioselectivity (86% ee). This demonstrates how the C2-symmetric environment of the acenaphthene unit itself can lead to effective chiral induction when coordinated to a metal center.

Table 1: Performance of Acenaphthene-Based Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroboration | [Rh(cod)(R)-QUINAP]BF4 | Acenaphthene | - | 86 | |

| Suzuki Coupling | BIAN-NHC-Pd Complex | Aryl Chlorides | Good to Excellent | - | nih.gov |

| Buchwald-Hartwig Amination | BIAN-NHC-Pd Complex | Aryl Chlorides | Good to Excellent | - | nih.gov |

Q & A

Q. Methodological framework :

In vitro assays : Conduct Ames test (TA98 strain ± S9 metabolic activation) and micronucleus assay (CHO-K1 cells).

In vivo validation : Use rodent models (OECD 474) to assess chromosomal damage.

Thresholds : Apply TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens (0.15 µg/day) .

| Assay Type | Endpoint | Critical Threshold |

|---|---|---|

| Ames Test | Mutagenicity | ≥1.5 µg/plate (w/S9) |

| In Vivo Comet | DNA strand breaks | 25% tail intensity |

[Experimental Design] How to design a study on the oxidative stability of (±)-trans-Acenaphthene-1,2-diol under varying pH?

Q. Protocol :

- pH range : 2–12 (use citrate, phosphate, and carbonate buffers).

- Oxidant : Chromic acid (0.001 M) or HO (3% v/v).

- Monitoring : Track degradation via HPLC every 30 minutes for 6 hours.

- Controls : Include ethane-1,2-diol as a reference for oxidation kinetics .

Data interpretation : Plot pseudo-first-order rate constants () vs. pH to identify stability thresholds.

[Data Contradiction] How to address discrepancies in enzymatic activity measurements for trans-acenaphthene-1,2-diol dehydrogenase?

Q. Troubleshooting steps :

Cofactor specificity : Confirm NADP vs. NAD usage via cofactor-swap assays.

Substrate purity : Verify diol purity (>98%) by HPLC; impurities may act as inhibitors.

Allosteric effects : Test Mg or Ca (1–10 mM) as potential modulators.

Structural validation : Compare kinetic data with homologous enzymes in EC 1.10 (e.g., catechol oxidase) .

[Advanced] What catalytic mechanisms explain the stereospecificity of (±)-trans-Acenaphthene-1,2-diol in enzymatic reactions?

Q. Hypotheses :

- Active-site geometry : Molecular docking simulations (AutoDock Vina) predict hydrogen bonding between hydroxyl groups and conserved residues (e.g., Arg45, His78).

- Proton relay systems : pH-dependent activity suggests a catalytic triad mechanism.

Validation : Perform site-directed mutagenesis (e.g., Arg45Ala) and measure / shifts .

[Basic] What safety protocols are recommended for handling (±)-trans-Acenaphthene-1,2-diol?

- Storage : Inert atmosphere (N), 2–8°C, in amber glass vials .

- PPE : Nitrile gloves, lab coat, and goggles (avoid skin/eye contact).

- Waste disposal : Neutralize with 10% NaOH before incineration.

[Advanced] How to optimize synthetic routes for (±)-trans-Acenaphthene-1,2-diol in lab-scale production?

Q. Methods :

- Oxidative dihydroxylation : Use OsO/NMO in acetone/water (yield: 60–75%).

- Catalytic regioselectivity : Compare Sharpless vs. Prevost-Winstein conditions.

- Purification : Silica gel chromatography (hexane:EtOAc, 3:1) followed by recrystallization (ethanol/water) .

[Data Contradiction] Why do computational predictions of (±)-trans-Acenaphthene-1,2-diol solubility conflict with experimental data?

Q. Resolution strategies :

Force field adjustment : Use COSMO-RS instead of UNIFAC for polar solutes.

Experimental validation : Measure solubility in DMSO, MeOH, and HO via gravimetric analysis.

HPLC correlation : Compare logP (HPLC-derived) vs. computational logP (ChemAxon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.